molecular formula C15H21BrN2O2 B8234292 (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone

(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone

Cat. No.: B8234292
M. Wt: 341.24 g/mol
InChI Key: AHKDCRSGOIYELI-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound featuring a brominated aromatic ring, a methoxy group, and a piperidine ring with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps:

    Bromination: The starting material, 3-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 4-bromo-3-methoxyphenol.

    Formation of the Methanone: The brominated phenol is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine to form the methanone intermediate.

    Piperidine Substitution: The final step involves the nucleophilic substitution of the methanone intermediate with 4-(dimethylamino)piperidine under basic conditions, often using a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.

    Reduction: (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is studied for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, suggesting possible applications in developing new drugs for neurological disorders, pain management, and other therapeutic areas.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of dyes, polymers, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methoxyphenyl)(4-methylpiperidin-1-yl)methanone
  • (4-Bromo-3-methoxyphenyl)(4-ethylpiperidin-1-yl)methanone
  • (4-Bromo-3-methoxyphenyl)(4-phenylpiperidin-1-yl)methanone

Uniqueness

Compared to its analogs, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the presence of the dimethylamino group on the piperidine ring. This structural feature can significantly influence its pharmacokinetic properties, such as solubility, permeability, and metabolic stability, potentially enhancing its efficacy and safety profile in therapeutic applications.

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-17(2)12-6-8-18(9-7-12)15(19)11-4-5-13(16)14(10-11)20-3/h4-5,10,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKDCRSGOIYELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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